4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound features a unique structure that combines a pyrrole and pyrimidine moiety, making it of interest in medicinal chemistry and drug development. Its potential applications span various fields, particularly in pharmaceuticals targeting specific biological pathways.
The compound can be synthesized through various methods, including one-pot multicomponent reactions involving arylglyoxals, amino compounds, and barbituric acid derivatives. Research has shown that these synthetic pathways can yield high purity and significant quantities of the desired product, facilitating its study and application in biological contexts .
4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of nitrogen-containing heterocycles, which are pivotal in the development of pharmaceutical agents.
The synthesis of 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be achieved through several methodologies:
The one-pot synthesis typically involves monitoring reaction conditions such as temperature and time to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile consists of a pyrrole ring fused to a pyrimidine ring with a hydroxyl group and a tritylamino substituent. The presence of a carbonitrile group further enhances its chemical reactivity.
The compound participates in various chemical reactions typical for pyrrolo[2,3-d]pyrimidines:
Reactions involving this compound often require careful control of conditions such as pH and temperature to achieve desired outcomes without degradation or unwanted side reactions.
The mechanism of action for 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is primarily explored in the context of its biological activity:
In vitro studies often measure IC50 values to assess potency against target enzymes, with lower values indicating higher potency.
4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has potential applications in:
The systematic naming of pyrrolo[2,3-d]pyrimidines follows IUPAC conventions based on the fusion between pyrrole and pyrimidine rings. The core structure is numbered with the pyrimidine ring atoms designated as positions 1-4 and the pyrrole ring as 5-7, where fusion occurs between pyrimidine's C4-C5 bond and pyrrole's C2-C3 bond. The compound of focus, 4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, derives its name from:
Table 1: Structural Comparison of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bond Donors/Acceptors | |
---|---|---|---|---|---|
4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | C₂₆H₁₉N₅O | 417.47 | 2-NHTrt, 4-OH, 5-CN | 2 H-donors, 5 H-acceptors | |
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine | C₆H₅N₃O | 135.12 | 4-OH | 2 H-donors, 3 H-acceptors | [5] |
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | C₇H₅N₃O₃ | 179.14 | 4-OH, 5-COOH | 3 H-donors, 4 H-acceptors | |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | C₇H₃ClN₄ | 178.58 | 4-Cl, 5-CN | 1 H-donor, 3 H-acceptors | [6] |
The tritylamino group introduces significant three-dimensional bulk and hydrophobicity, while the carbonitrile at C5 acts as a strong electron-withdrawing group. The hydroxy substituent at C4 enables tautomerism between hydroxy and oxo forms (lactam-lactim tautomerism), influencing hydrogen-bonding capacity and metal coordination properties. X-ray crystallography of related derivatives reveals a nearly planar bicyclic core with substituents oriented perpendicularly to the plane, particularly the trityl group which adopts a propeller-like conformation due to steric constraints [1] [5] [7].
Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse pharmacological profiles, primarily functioning as kinase inhibitors that disrupt critical signaling pathways in cancer and inflammatory diseases. Their structural similarity to ATP enables competitive binding at kinase catalytic domains, while substituent variations confer target selectivity:
Bruton's Tyrosine Kinase (BTK) Inhibition: Derivatives like the 7H-pyrrolo[2,3-d]pyrimidin-4-amine series demonstrate potent BTK inhibition (IC₅₀ values as low as 3.0 nM), crucial for treating rheumatoid arthritis and B-cell malignancies. Compound 28a from this series significantly reduced joint damage in collagen-induced arthritis models at 60 mg/kg doses by suppressing BTK autophosphorylation and downstream PLCγ2 phosphorylation [4].
Multi-Kinase Inhibition: Halogenated derivatives such as compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide) exhibit nanomolar inhibition (IC₅₀ 40–204 nM) against EGFR, Her2, VEGFR2, and CDK2 kinases, comparable to sunitinib. This multi-targeted activity translates to potent cytotoxicity against cancer cell lines (IC₅₀ 29–59 µM) via apoptosis induction and cell cycle arrest, evidenced by upregulated caspase-3/Bax and downregulated Bcl-2 [9].
Table 2: Bioactivity Correlations in Pyrrolo[2,3-d]pyrimidine Derivatives
Biological Target | Key Structural Features | Potency Range | Primary Therapeutic Area | Mechanistic Outcome | |
---|---|---|---|---|---|
BTK | 4-Amino group, C5/C6 hydrophobic substituents | IC₅₀ 3–100 nM | Rheumatoid arthritis, Lymphoma | Inhibition of B-cell proliferation | [4] |
EGFR/Her2/VEGFR2/CDK2 | Halogenated benzylidene, hydrazide linker | IC₅₀ 40–204 nM | Broad-spectrum oncology | Apoptosis induction, cell cycle arrest | [9] |
Apoptosis Regulation | Electron-withdrawing groups (CN, halogens) | IC₅₀ 7–59 µM | Hepatocellular carcinoma | ↑Caspase-3/Bax, ↓Bcl-2 | [9] |
The scaffold's druglikeness is evidenced by its presence in clinical candidates, attributable to favorable ADME properties, metabolic stability, and membrane permeability enhanced by balanced lipophilicity (e.g., from trityl groups) and hydrogen-bonding capacity [1] [4] [9].
The tritylamino group (N-trityl) at position 2 and the carbonitrile (-CN) at position 5 act synergistically to modulate the compound's target engagement and physicochemical properties:
Tritylamino Group (Steric Protection and Selectivity Modulation):The triphenylmethyl moiety creates a steric shield around the N2 position, protecting the amino group from metabolic deamination. Its hydrophobic surface area (∼180 Ų) enhances binding to kinase allosteric pockets through π-stacking and van der Waals interactions. In BTK inhibitors, analogous bulky groups at this position improve selectivity by preventing off-target binding to kinases with smaller active sites. The trityl group also increases membrane permeability by elevating logP (experimental logP ≈ 5.2 for the subject compound), though excessive hydrophobicity may require optimization in prodrug strategies [1] [4].
Carbonitrile Group (Electronic Effects and Binding Affinity):The -CN substituent at C5 is a strong electron-withdrawing group that polarizes the pyrrole ring, enhancing hydrogen-bond acceptance at N7 and N3. This polarization strengthens interactions with kinase hinge regions, as observed in crystal structures of related inhibitors. The carbonitrile's linear geometry allows deep penetration into hydrophobic pockets without steric clash, while its moderate dipole (∼3.5 D) contributes to dipole-dipole interactions with backbone carbonyls. Crucially, this group serves as a versatile synthetic handle for further derivatization via nucleophilic addition or reduction to aminomethyl groups [1] [6] [9].
Synergistic Effects on Molecular Recognition:Computational docking of analogues reveals that the tritylamino group occupies a hydrophobic cleft adjacent to the ATP-binding site, while the carbonitrile orients the core toward the hinge region, forming bidentate hydrogen bonds. This dual interaction mode enhances binding affinity (ΔG ≈ -10.3 kcal/mol in BTK models) and residence time compared to monosubstituted derivatives. The 4-hydroxy group further stabilizes binding through water-mediated hydrogen bonds to catalytic residues [1] [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1